4-Bromo-8-methylisoquinoline
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Overview
Description
4-Bromo-8-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-8-methylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction can be carried out using palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) as the solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of transition metal-catalyzed reactions, such as those involving palladium, is a common strategy in the synthesis of substituted isoquinolines .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which are common derivatives of isoquinolines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or peracids can be employed for the formation of N-oxides.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using a Grignard reagent can introduce an alkyl group at the 4-position.
Oxidation Reactions: The major product is the corresponding N-oxide.
Scientific Research Applications
4-Bromo-8-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways involving isoquinoline derivatives.
Industry: It can be used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-8-methylisoquinoline involves its interaction with various molecular targets. The bromine atom at the 4-position can participate in electrophilic aromatic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the nitrogen atom in the isoquinoline ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the methyl group at the 8-position.
8-Methylisoquinoline: Similar in structure but lacks the bromine atom at the 4-position.
Isoquinoline: The parent compound without any substituents.
Uniqueness: The combination of these substituents can enhance its utility in synthetic chemistry and its potential biological activities .
Properties
IUPAC Name |
4-bromo-8-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGXQYZKFRLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC=C(C2=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784882-13-8 |
Source
|
Record name | 4-bromo-8-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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